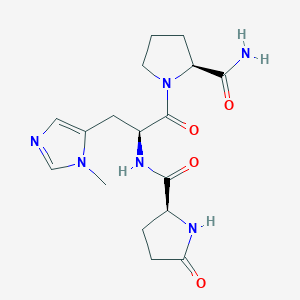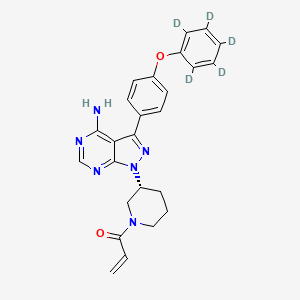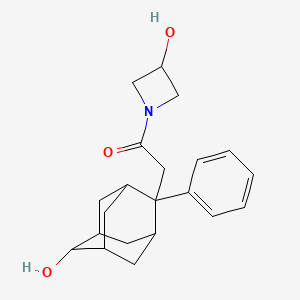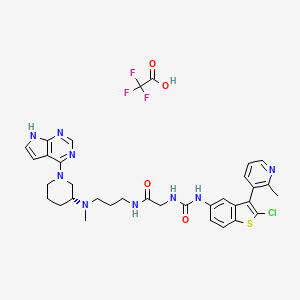
Tosylacrylamido)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WRR139 is a peptide vinyl sulfone compound that plays a significant role in various disease processes, including inflammation and cancer. It acts as an inhibitor of the cytosolic enzyme N-glycanase 1 (NGLY1) and nuclear respiratory factor 1 (Nrf1). WRR139 has been shown to amplify the cytotoxic effects of Carfilzomib on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
WRR139 is synthesized through a series of chemical reactions involving peptide vinyl sulfone formation. The synthetic route typically involves the reaction of a peptide with a vinyl sulfone group under controlled conditions. The reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
The industrial production of WRR139 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to ensure consistent quality and efficiency. The compound is then purified and tested to meet industry standards before being distributed for research purposes .
Chemical Reactions Analysis
Types of Reactions
WRR139 undergoes various chemical reactions, including:
Oxidation: WRR139 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: WRR139 can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include sodium borohydride and other reducing agents.
Substitution: Common reagents include halogens and other substituting agents
Major Products Formed
Scientific Research Applications
WRR139 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in inhibiting N-glycanase 1 and nuclear respiratory factor 1, which are involved in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammation and cancer. It enhances the cytotoxicity of Carfilzomib, making it a valuable compound in cancer research.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
WRR139 exerts its effects by inhibiting the cytosolic enzyme N-glycanase 1 and nuclear respiratory factor 1. This inhibition disrupts the processing, localization, and activation of nuclear respiratory factor 1 in cells. The compound enhances the cytotoxicity of Carfilzomib in an N-glycanase 1-dependent manner, making it effective in targeting cancer cells .
Comparison with Similar Compounds
Similar Compounds
Carfilzomib: A proteasome inhibitor used in cancer treatment.
Bortezomib: Another proteasome inhibitor with similar applications.
Ixazomib: A proteasome inhibitor used in multiple myeloma treatment
Uniqueness of WRR139
WRR139 is unique in its dual inhibition of N-glycanase 1 and nuclear respiratory factor 1, which sets it apart from other similar compounds. Its ability to enhance the cytotoxic effects of Carfilzomib further highlights its potential as a valuable compound in cancer research and treatment .
Properties
Molecular Formula |
C25H32N2O4S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(2S)-N-(3-methylbutyl)-2-[[(E)-3-(4-methylphenyl)sulfonylprop-2-enoyl]amino]-4-phenylbutanamide |
InChI |
InChI=1S/C25H32N2O4S/c1-19(2)15-17-26-25(29)23(14-11-21-7-5-4-6-8-21)27-24(28)16-18-32(30,31)22-12-9-20(3)10-13-22/h4-10,12-13,16,18-19,23H,11,14-15,17H2,1-3H3,(H,26,29)(H,27,28)/b18-16+/t23-/m0/s1 |
InChI Key |
BLEQGDOEDLJWCG-NGIFANIDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)NCCC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CC(=O)NC(CCC2=CC=CC=C2)C(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride](/img/structure/B10819798.png)

![[(3R,4S,8S,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819811.png)

![(1R,6R,8S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819822.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819826.png)
![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)

![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)
![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B10819865.png)
![N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10819875.png)
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)
